molecular formula C11H15NO2 B182616 4'-Methoxybutyranilide CAS No. 5421-40-9

4'-Methoxybutyranilide

Cat. No. B182616
CAS RN: 5421-40-9
M. Wt: 193.24 g/mol
InChI Key: JOJWXZRJWDMSQA-UHFFFAOYSA-N
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Description

4'-Methoxybutyranilide is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as N-(4-methoxybutyl)benzamide and has a molecular formula of C12H17NO2. The purpose of

Scientific Research Applications

4'-Methoxybutyranilide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, 4'-Methoxybutyranilide has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, this compound has been used as a building block for the synthesis of various polymers and materials.

Mechanism Of Action

The mechanism of action of 4'-Methoxybutyranilide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Additionally, 4'-Methoxybutyranilide has been shown to bind to certain receptors in the body, such as the kappa opioid receptor, which is involved in the regulation of pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4'-Methoxybutyranilide are complex and varied, depending on the specific application and dosage. In general, this compound has been shown to have anti-inflammatory and analgesic effects, as well as herbicidal effects. Additionally, 4'-Methoxybutyranilide has been shown to affect various biochemical pathways in the body, such as the arachidonic acid pathway and the opioid system.

Advantages And Limitations For Lab Experiments

The advantages of using 4'-Methoxybutyranilide in lab experiments include its relatively low cost, ease of synthesis, and potential applications in various fields. However, there are also limitations to using this compound, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research involving 4'-Methoxybutyranilide. For example, further studies could be conducted to better understand its mechanism of action and potential side effects, as well as its potential applications in medicine, agriculture, and materials science. Additionally, research could be conducted to develop new derivatives of this compound with improved properties and applications. Finally, studies could be conducted to explore the potential use of 4'-Methoxybutyranilide in combination with other compounds or therapies for enhanced efficacy.

Synthesis Methods

The synthesis of 4'-Methoxybutyranilide can be achieved through a multi-step process involving the reaction of 4-chlorobutyryl chloride with aniline in the presence of a base such as triethylamine. The resulting product is then subjected to a reaction with 4-methoxybutanol in the presence of a catalyst such as zinc chloride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.

properties

CAS RN

5421-40-9

Product Name

4'-Methoxybutyranilide

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(4-methoxyphenyl)butanamide

InChI

InChI=1S/C11H15NO2/c1-3-4-11(13)12-9-5-7-10(14-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

JOJWXZRJWDMSQA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)OC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OC

Other CAS RN

5421-40-9

Origin of Product

United States

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